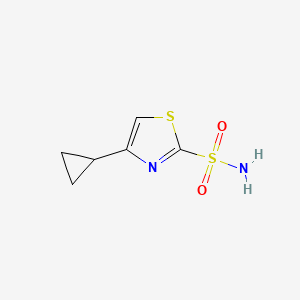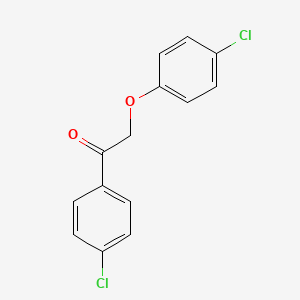![molecular formula C24H18N4O4 B2805725 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-12-4](/img/structure/B2805725.png)
3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The compound's derivatives have been synthesized and studied for their antimicrobial properties. For instance, certain quinazoline-4(3H)-ones, closely related to the specified compound, have been synthesized and tested for antibacterial and antifungal activities. These compounds showed enhanced antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum (Gupta, Kashaw, Jatav, & Mishra, 2008).
Antitumor Activity
Compounds featuring the 1,2,4-oxadiazole moiety, related to the one , have been synthesized and evaluated for their antitumor potential. Notably, a study involving novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties demonstrated significant antitumor activity across a range of cell lines, showcasing the potential of these compounds in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Synthesis of Novel Quinazolinone Derivatives
Research has led to the synthesis of new quinazolinone derivatives from Mexican Zanthoxylum species, indicating a broad interest in these compounds for their diverse pharmacological properties. These studies not only contribute to the chemical diversity of quinazolinones but also hint at potential new applications in pharmacology and medicinal chemistry (Rivero, Espinoza, & Somanathan, 2004).
Analgesic and Anti-Inflammatory Activities
The structural analogs of the specified compound have been explored for their analgesic and anti-inflammatory potentials. For instance, derivatives with modifications in the 1,3,4-oxadiazole and quinazolin-4-one rings have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, indicating the compound's relevance in designing new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Anticonvulsive Properties
The anticonvulsant potential of bisubstituted 1,3,4-oxadiazoles, sharing a structural resemblance with the specified compound, has been investigated. This research underscores the relevance of the compound's framework in the development of new anticonvulsant drugs, highlighting the therapeutic versatility of quinazolinone derivatives (Tsitsa, Papadaki-Valiraki, Siatra-Papastaikoudi, Papadopoulou-Daifoiti, & Vamvakidis, 1989).
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-4-3-5-15(12-14)21-26-22(32-27-21)16-6-11-19-20(13-16)25-24(30)28(23(19)29)17-7-9-18(31-2)10-8-17/h3-13H,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMIDQSAWVCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2805643.png)
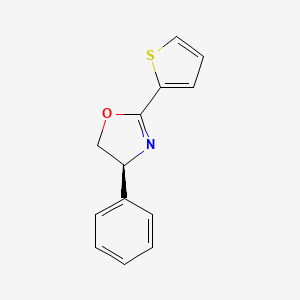
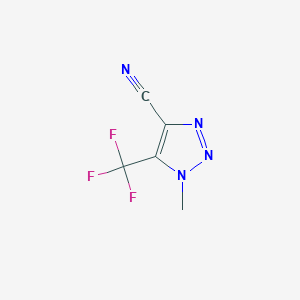
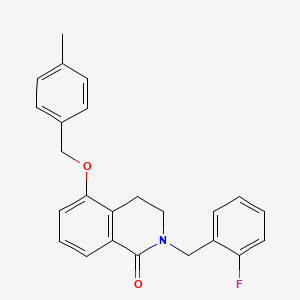
![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
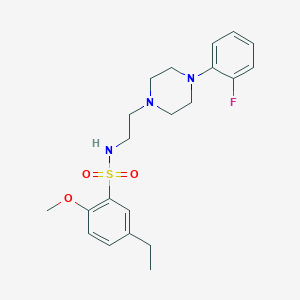
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)
![N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2805657.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)
